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Executive Summary

Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal regulator of angiogenesis, the
formation of new blood vessels. Its biological activity is intricately controlled through alternative
splicing of the VEGFA pre-mRNA, which generates a variety of isoforms with distinct properties.
Among these, the 165-amino acid isoform, VEGF165, is the most abundant and biologically
potent. However, the discovery of an anti-angiogenic counterpart, VEGF165b, generated by
alternative splicing in the terminal exon, has revealed a sophisticated mechanism of angiogenic
regulation. This guide provides an in-depth analysis of the pro-angiogenic VEGF165a and the
anti-angiogenic VEGF165b isoforms, detailing their molecular structures, biological functions,
signaling pathways, and the critical role their balance plays in health and disease. It further
outlines key experimental protocols for their study and presents quantitative data to support a
comprehensive understanding for therapeutic development.

Genesis of VEGF165 Isoforms via Alternative
Splicing

The human VEGFA gene comprises eight exons. Alternative splicing of the pre-mRNA
transcript gives rise to two main families of isoforms, designated VEGFxxx'a' and VEGFxxx'b'.
The critical determinant of these families is the selection of a splice site in the terminal exon 8.
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» VEGFxxx'a' Isoforms (Pro-angiogenic): Generated by proximal splice site selection in exon 8
(exon 8a). This results in a C-terminal amino acid sequence of CDKPRR. VEGF165a is the
most prevalent member of this family.[1][2]

o VEGFxxx'b' Isoforms (Anti-angiogenic): Generated by distal splice site selection 66 base
pairs downstream within exon 8, creating what is termed exon 8b.[2][3] This produces a
protein with an identical sequence to the 'a' form, except for the final six amino acids, which
are replaced with SLTRKD.[2][4] VEGF165b is the primary member of this inhibitory family.

[5]16]

The ratio between these opposing isoforms acts as a molecular switch, tightly regulating
angiogenesis in both physiological and pathological contexts.[1]
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Caption: Alternative splicing of VEGFA exon 8.

The Pro-Angiogenic Isoform: VEGF165a

VEGF165a is considered the prototypical pro-angiogenic factor.[7] Its structure includes
domains encoded by exons 1-5 and 7-8a. The presence of the exon 7-encoded domain confers
heparin-binding ability, allowing it to associate with the cell surface and extracellular matrix
(ECM), creating a localized guidance cue for endothelial cells.[7][8]

Biological Functions

VEGF165a potently stimulates multiple processes essential for angiogenesis:

Endothelial Cell Proliferation: It acts as a mitogen, driving the expansion of endothelial cells
required for vessel growth.[9][10]

o Cell Migration: It promotes the directional movement of endothelial cells, a crucial step in the
sprouting of new vessels.[11]

o Vascular Permeability: It increases the leakiness of blood vessels, facilitating the
extravasation of plasma proteins that form a temporary matrix for migrating cells.[9]

o Cell Survival: It provides anti-apoptotic signals, primarily through the PI3K/Akt pathway,
ensuring the survival of newly formed vessel structures.[11][12]

Signaling Pathways

VEGF165a exerts its effects primarily by binding to and activating VEGF Receptor 2 (VEGFR-
2), a receptor tyrosine kinase expressed on endothelial cells.[13] The co-receptor Neuropilin-1
(NRP-1) specifically binds the exon 7-encoded domain of VEGF165a, enhancing its affinity for
VEGFR-2 and potentiating downstream signaling.[7][8]

Key Signaling Cascades:

o VEGFR-2 Dimerization and Autophosphorylation: Ligand binding induces receptor
dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular
domain.[13][14]
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» PI3K/Akt Pathway: Phosphorylated VEGFR-2 recruits and activates Phosphoinositide 3-
kinase (PI3K), which in turn activates Akt. This pathway is central to promoting cell survival
and permeability.[11][12]

 MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade downstream of VEGFR-2
is critical for stimulating endothelial cell proliferation and migration.[9][12][14]

e eNOS Activation: VEGF165a stimulates endothelial nitric oxide synthase (eNOS) to produce
nitric oxide (NO), a potent vasodilator that also contributes to increased permeability.[11][14]
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Caption: Pro-angiogenic signaling pathway of VEGF165a.

The Inhibitory Isoform: VEGF165b

Initially discovered in normal kidney tissue, VEGF165b is the major anti-angiogenic isoform in
the VEGF-A family.[4][5] While it is highly expressed in healthy, quiescent tissues, its
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expression is significantly downregulated in pathologies characterized by abnormal
neovascularization, such as tumors and diabetic retinopathy.[5][6]

Biological Functions

VEGF165b acts primarily as a negative regulator of angiogenesis:

« Inhibition of Proliferation and Migration: It does not stimulate endothelial cell proliferation and
actively inhibits the mitogenic and migratory effects induced by VEGF165a.[3][15]

o Competitive Antagonism: It competes with VEGF165a for binding to VEGFR-2, thereby
preventing the activation of pro-angiogenic signaling.[3]

o Weak Agonism: Some studies suggest VEGF165b is not a pure antagonist but a weak partial
agonist, capable of inducing a low level of VEGFR-2 phosphorylation that is insufficient to
trigger a full angiogenic response but can block the action of the more efficacious
VEGF165a.[7][16][17]

Signaling Pathways

VEGF165b binds to VEGFR-2 with an affinity similar to that of VEGF165a but fails to induce
robust receptor activation.[7] The altered C-terminus is thought to prevent the conformational
change required for full kinase activation, leading to a differential and non-productive
phosphorylation pattern.[5][6]

Recent evidence also indicates that VEGF165b can modulate signaling through VEGFR-1. In
peripheral arterial disease (PAD), elevated VEGF165b levels were shown to prevent the
activation of a pro-angiogenic VEGFR-1/STAT3 signaling pathway by VEGF165a, thus
inhibiting perfusion recovery.[18]
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Caption: Inhibitory mechanism of VEGF165b.
Quantitative Data Summary

Table 1: Receptor Binding Affinities (Kd) of VEGF165
Isoforms
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Binding
Isoform Receptor . Method Reference(s)
Affinity (Kd)
Radioligand
VEGF165a VEGFR-2 ~450 pM o [7]
Binding
Radioligand
VEGF165b VEGFR-2 ~770 pM o [7]
Binding
VEGF165a VEGFR-1 ~10-20 pM Various [19]
N Radioligand
VEGF165a Neuropilin-1 <3nM o [7]
Binding
. No significant _
VEGF165b Neuropilin-1 Various [7]

binding

Table 2: Comparative Biological Activity of VEGF165

Isoforms
Assay Parameter VEGF165a VEGF165b Reference(s)
_ No significant
] ~60% increase ) )
Endothelial Cell % Increase vs stimulation;
o (at 50-100 _— [20],[15]
Proliferation Control inhibits
ng/mL)
VEGF165a effect
Weakly induces
VEGFR-2 Fold Increase vs > 5-fold increase ~ phosphorylation; (1415
Phosphorylation Control (Tyr1175) inhibits ’
VEGF165a effect
Slower growth
) o rate compared to
In Vivo Tumor Significant
Tumor Volume ) VEGF165a- [B1.[17]
Growth increase )
expressing
tumors
In Vivo
] ) Blood Vessel Potent ) )
Angiogenesis ) ] ] Weak stimulation  [21],[17]
Formation stimulation

(CAM Assay)
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Table 3: Relative Expression of VEGF Isoforms in
Human Tissues

. . Predominant o
Tissue Type Condition . Finding Reference(s)
Isoform Family

>90% of total
Colon Normal VEGFxxxb VEGF mRNA is [3]
VEGFxxxb

Switch to
) predominantly
Colon Carcinoma VEGFxxx'a' ) i [3]
pro-angiogenic

'a’ isoforms

Present in 17 of

Kidney Normal VEGF165b 18 normal [4]
samples
VEGF165b
) Renal Cell ) )
Kidney ) VEGF165a expression lostin  [4]
Carcinoma

14 of 18 tumors

Anti-angiogenic

Eye (Vitreous) Normal VEGF165b isoforms [5]
dominate
Proliferative Pro-angiogenic
Eye (Vitreous) Diabetic VEGF165a shift in isoform [5]
Retinopathy balance

Key Experimental Protocols
Protocol: Differentiating VEGF165a and VEGF165b by
RT-gPCR

This protocol allows for the quantification of the relative mRNA expression levels of the 'a’ and
'b’ isoforms.
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o RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a suitable kit
(e.g., RNeasy, Qiagen) according to the manufacturer's instructions. Perform DNase
digestion to eliminate genomic DNA contamination.[2]

e Reverse Transcription (RT): Synthesize cDNA from 0.3-1.0 pg of total RNA using an
oligo(dT) primer and a reverse transcriptase enzyme.[2]

o Primer Design: Design specific primers that can differentiate the isoforms. A common
strategy involves a forward primer in exon 7 and two distinct reverse primers: one spanning
the unique exon 7-8a junction for VEGF165a, and another spanning the unique exon 7-8b
junction for VEGF165b. Alternatively, a pan-VEGF primer set amplifying a region common to
both can be used in conjunction with isoform-specific primers for relative quantification.[2][3]

e Quantitative PCR (gPCR): Perform real-time PCR using a SYBR Green-based master mix.
The reaction typically involves an initial denaturation step (e.g., 95°C for 10-15 min), followed
by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 30s).[2]

o Data Analysis: Calculate the relative expression of each isoform using the AACt method,
normalizing to a stable housekeeping gene (e.g., B-actin). The ratio of VEGF165a to
VEGF165b can then be determined to assess the angiogenic balance.

Y

S—
Tissue or Total RNA Reverse | Real-Time PCR Data Analysis VEGF165a /
Cell Sample Extractiol Transcription = (QPCR) w VEGF165b Ratio

Click to download full resolution via product page

Caption: Experimental workflow for VEGF isoform analysis by RT-gPCR.

Protocol: Analysis of VEGFR-2 Signaling by Western
Blot

This method assesses the activation of downstream signaling molecules following stimulation
with VEGF165 isoforms.
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e Cell Culture and Stimulation: Culture human endothelial cells (e.g., HUVECS) until quiescent.
Treat cells with 20-50 ng/mL of VEGF165a or VEGF165b for a short duration (e.g., 5-10
minutes) to capture peak phosphorylation events.[14]

o Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA)
buffer supplemented with protease and phosphatase inhibitors.[2]

o Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA or Bradford assay).

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween-20 (TBST).

o Incubate the membrane overnight at 4°C with primary antibodies specific for
phosphorylated proteins (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-phospho-ERK) and
total proteins (e.g., anti-VEGFR2, anti-ERK) as loading controls.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system. Quantify band intensity using densitometry software.

Protocol: Endothelial Cell Proliferation (MTT) Assay

This assay measures the mitogenic activity of VEGF165 isoforms.

o Cell Seeding: Seed HUVECSs into a 96-well plate at a low density and allow them to adhere
overnight in serum-reduced media.

o Treatment: Replace the medium with fresh serum-free medium containing various
concentrations of recombinant VEGF165a or VEGF165b (e.g., 5-100 ng/mL).[20][21] Include
a no-growth-factor control.
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 Incubation: Incubate the cells for 48-72 hours to allow for proliferation.[21]

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to
purple formazan crystals.

e Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution
(e.g., DMSO or acidified isopropanol). Measure the absorbance at ~570 nm using a
microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Therapeutic Implications

The differential biological activities of VEGF165a and VEGF165b underscore a critical
regulatory axis in angiogenesis. The balance between these pro- and anti-angiogenic isoforms
is disrupted in numerous diseases, presenting a compelling target for therapeutic intervention.
In oncology and neovascular eye diseases, where the balance shifts towards the pro-
angiogenic VEGF165a, strategies aimed at either inhibiting VEGF165a directly (e.g.,
bevacizumab) or restoring the inhibitory tone by increasing VEGF165b levels could be
beneficial.[3][5][6] Conversely, in conditions of insufficient angiogenesis, such as peripheral
arterial disease, antagonizing the inhibitory effects of VEGF165b may promote therapeutic
neovascularization.[18] The development of isoform-specific antibodies and splice-switching
oligonucleotides that can precisely modulate the VEGF165a/VEGF165b ratio represents a
promising frontier for creating more targeted and effective therapies for angiogenesis-
dependent diseases.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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